molecular formula C19H17N5O3 B2687386 5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251710-75-4

5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

カタログ番号: B2687386
CAS番号: 1251710-75-4
分子量: 363.377
InChIキー: ZVKUUKRWINCJEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development and Significance in Medicinal Chemistry

The strategic integration of 1,2,3-triazole and 1,2,4-oxadiazole scaffolds emerged from decades of research into heterocyclic bioisosterism. Initially, 1,2,4-oxadiazole gained prominence in the mid-20th century with compounds like oxolamine, an antitussive agent that highlighted the scaffold’s metabolic stability and hydrogen-bonding capacity. Parallel developments in triazole chemistry revealed its versatility in antimicrobial and anticancer applications, driven by its ability to participate in π-π stacking and dipole interactions. The conceptual shift toward hybrid molecules began in the 1990s, as researchers sought to overcome limitations of single-scaffold drugs, such as pharmacokinetic instability or limited target affinity. For instance, replacing the oxygen atom in oxadiazole with nitrogen in triazole analogs improved solubility while retaining aromaticity, enabling dual-target engagement.

Pharmacological Relevance of 1,2,3-Triazole and 1,2,4-Oxadiazole Scaffolds

The 1,2,3-triazole moiety exhibits broad-spectrum activity, including antifungal (fluconazole), antiviral (ribavirin analogs), and anticancer (cethromycin derivatives) effects. Its three nitrogen atoms facilitate diverse binding modes, such as coordination with metalloenzymes or disruption of protein-protein interactions. Conversely, 1,2,4-oxadiazole’s electron-deficient ring system enhances electrophilic reactivity, making it effective in inhibiting enzymes like sirtuin-2 (IC~50~ = 1.5 µM in optimized derivatives). When combined, these scaffolds create multifunctional agents capable of simultaneous inhibition of pro-survival pathways (e.g., NF-κB) and induction of apoptotic signals.

Table 1. Comparative Pharmacological Profiles of Triazole and Oxadiazole Derivatives

Scaffold Key Activities Example Compounds Target Pathways
1,2,3-Triazole Antifungal, antiviral, anticholinesterase Fluconazole, cethromycin CYP51, viral polymerases
1,2,4-Oxadiazole Anti-inflammatory, anticancer Oxolamine, Ataluren Sirtuin-2, CFTR chloride channels
Hybrid NF-κB inhibition, apoptosis induction Compound 4c NF-κB, Bcl-2/xl, survivin

Research Evolution in Triazole-Oxadiazole Conjugates

Early conjugates focused on simple ether or methylene linkages, but limited bioavailability prompted innovations in click chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled precise spatial orientation of substituents, as seen in methyl-thiol-bridged derivatives like 2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-1,3,4-oxadiazole (4c ), which showed IC~50~ = 7.4 µM against MCF-7 cells. Structure-activity relationship (SAR) studies revealed that electron-donating groups (e.g., methoxy) at the phenyl ring enhance cytotoxicity by modulating electron density across the hybrid framework.

Current Research Landscape for the Compound

Recent investigations into 5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole emphasize its synthetic accessibility via hydrazinolysis and cyclocondensation reactions. Computational docking studies predict strong interactions with the NF-κB p65 subunit, analogous to compound 4c , which suppresses COX-2 expression by 78% at 30 µM. The dimethoxyphenyl group likely enhances membrane permeability, while the methyl-triazole moiety minimizes metabolic degradation. Current efforts focus on optimizing substituent patterns to improve selectivity for leukemia cell lines over normal PBMCs (>80% viability at 50 µM).

Table 2. Synthetic and Biological Parameters of Select Triazole-Oxadiazole Hybrids

Compound R~1~ R~2~ IC~50~ (µM) Target Cells
4c 4-methoxy 3,4-Cl~2~ 7.40 MCF-7, K562
9 - - ~Vinblastine Colon carcinoma
Target Compound 3,4-dimethoxy 5-methyl-1-phenyl Pending (Theoretical) K562

Future directions include elucidating the compound’s effects on epigenetic regulators (e.g., HDACs) and conducting in vivo pharmacokinetic profiling. The integration of machine learning models to predict off-target interactions represents another frontier in optimizing this hybrid scaffold.

特性

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-12-17(21-23-24(12)14-7-5-4-6-8-14)18-20-19(27-22-18)13-9-10-15(25-2)16(11-13)26-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKUUKRWINCJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H18N4O3C_{18}H_{18}N_{4}O_{3} and a molecular weight of 338.36 g/mol. The structure includes a triazole and oxadiazole moiety which are known for their biological significance.

Anticancer Activity

Several studies have reported the anticancer properties of triazole derivatives. For instance, compounds similar to 5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
47fHCT-1166.2
47eT47D27.3

These findings suggest that the incorporation of the oxadiazole and triazole rings may enhance the cytotoxicity against cancer cells .

Antimicrobial Activity

The compound's structural components have been linked to antimicrobial activities. Research on similar oxadiazole derivatives indicates that they exhibit significant antibacterial and antifungal properties. For example, certain derivatives were found to possess comparable bactericidal activity to standard antibiotics such as streptomycin .

Anti-inflammatory Activity

Triazole derivatives have also been evaluated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be attributed to its interaction with specific receptors involved in inflammation. In one study, docking simulations indicated that similar compounds could inhibit prostaglandin D synthase . This interaction suggests potential use in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of 5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can be influenced by various structural modifications:

  • Substituents on the Phenyl Ring : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to biological targets.
  • Triazole Ring Modifications : Alterations in the triazole moiety can affect the compound's potency against specific enzymes or receptors.
  • Oxadiazole Positioning : The position of the oxadiazole group relative to other functional groups is critical for maximizing biological activity.

Case Study 1: Anticancer Screening

In a comparative study involving various triazole derivatives, 5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole was screened against multiple cancer cell lines including breast and colon cancer models. The results indicated that modifications in the triazole ring significantly influenced cytotoxicity levels .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of similar compounds through their interaction with prostaglandin receptors. The docking studies revealed that these compounds could effectively inhibit receptor activity linked to inflammatory responses .

科学的研究の応用

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit promising anti-cancer properties. For instance, a study highlighted the synthesis of various oxadiazole derivatives that were screened for cytotoxicity against glioblastoma cell lines. The results indicated that certain compounds significantly induced apoptosis in cancer cells through DNA damage mechanisms .

CompoundCell LineIC50 (µM)Mechanism
5bLN22912.5DNA damage
5dLN22910.0Apoptosis induction
5mLN22915.0Cell cycle arrest

Anti-Diabetic Activity

The compound has also been evaluated for its anti-diabetic effects. In vivo studies using genetically modified models such as Drosophila melanogaster showed that specific derivatives notably lowered glucose levels, indicating their potential as therapeutic agents for diabetes management .

CompoundModel OrganismGlucose Reduction (%)
5dDrosophila30
5fDrosophila25

Mechanistic Insights

The biological activities of the compound are often attributed to its ability to interact with specific biological targets. Molecular docking studies have provided insights into how these compounds bind to target proteins involved in cancer and diabetes pathways. For instance, the binding affinity of these compounds to key enzymes and receptors has been assessed through computational methods, revealing potential mechanisms of action .

Synthesis and Characterization

The synthesis of 5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

類似化合物との比較

Structural Analogues and Bioactivity

The following table compares structural analogues of the target compound, emphasizing substituent variations and their pharmacological profiles:

Compound Name / ID Substituents (R₁, R₂) Bioactivity (IC₅₀ / % Inhibition) Key Applications Reference
Target Compound R₁ = 3,4-dimethoxyphenyl; R₂ = 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl Not explicitly reported Antitumor (inferred)
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole R₁ = 4-chlorophenyl; R₂ = 4-bromophenyl 59.5% anti-inflammatory inhibition Anti-inflammatory
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole R₁ = 3,4-dimethoxyphenyl; R₂ = 4-bromophenyl 61.9% anti-inflammatory inhibition Anti-inflammatory
5-(3-Chlorophenyl)-3-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole (ID: L829-0057) R₁ = 3-chlorophenyl; R₂ = 2-methylthiazole Not reported Structural analogue
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole R₁ = 4-(trifluoromethoxy)phenyl; R₂ = 5-methyl-1H-1,2,4-triazol-3-yl Not reported Antifungal (predicted)

Key Observations :

  • Anti-inflammatory Activity : The dimethoxyphenyl-substituted oxadiazole in exhibits comparable activity (61.9%) to indomethacin (64.3%), suggesting that electron-donating methoxy groups enhance anti-inflammatory efficacy.
  • Antitumor Potential: The target compound’s triazole-oxadiazole hybrid structure resembles derivatives in , where analogous 1,3,4-thiadiazole and thiazole compounds showed IC₅₀ values of 1.19–3.94 µM against HepG2 and MCF-7 cancer lines.
  • Role of Substituents : Replacement of the triazole with a thiazole (e.g., L829-0057 ) reduces planarity and may alter binding to biological targets like kinases or cytochrome P450 enzymes .
Pharmacokinetic and Physicochemical Properties
  • Metabolic Stability : The 1,2,4-oxadiazole core resists hydrolysis better than 1,3,4-oxadiazoles, as evidenced by stability studies in .
  • Crystallinity : Isostructural analogues (e.g., compounds in ) with triclinic symmetry and planar conformations suggest similar packing efficiency for the target compound, critical for formulation development.
Mechanism of Action
  • Anti-inflammatory Analogues : Likely inhibit COX-2 or TNF-α pathways via π-π interactions with hydrophobic enzyme pockets .
  • Antitumor Analogues : Thiadiazole derivatives (e.g., compound 9b in ) induce apoptosis via caspase-3 activation, a mechanism plausible for the target compound due to structural similarity.
  • Antifungal Predictions : Docking studies in indicate triazole-oxadiazole hybrids inhibit 14α-demethylase (CYP51), a key enzyme in ergosterol synthesis.

Q & A

Q. Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
SolventTolueneHigher cyclization efficiency
Catalyst (CuAAC)CuI/PPh₃Improved regioselectivity
Reaction Time12–24 hoursBalances yield vs. side reactions

What advanced techniques confirm the structural integrity of this compound?

Answer:

  • X-ray Crystallography : Resolves atomic positions and stereochemistry (e.g., analog structures in and used this to validate dihydro-pyrazole conformations) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-MS in with <2 ppm error) .

How is the antifungal activity of this compound evaluated, and what conflicting data might arise?

Answer:

  • Assay : Molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6) predicts binding affinity for antifungal activity .
  • In vitro Testing : Disk diffusion or microdilution assays against Candida spp.

Conflicts : Discrepancies between docking scores and experimental IC₅₀ values may arise due to:

  • Protein flexibility in docking models vs. rigid crystal structures .
  • Solubility limitations in biological assays .

What computational strategies are used to predict biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode analysis (e.g., used 3LD6; analyzed α-glucosidase inhibition) .
  • MD Simulations : Assess binding stability over 50–100 ns trajectories.
  • ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetics .

How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., CLSI guidelines for antifungal tests).
  • Meta-Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups in analogs).
  • Dose-Response Curves : Validate activity thresholds using Hill slopes .

What methodologies assess pharmacological activity beyond antifungal effects?

Answer:

  • Kinase Inhibition Assays : ADP-Glo™ kinase platform for broad-spectrum profiling.
  • Cytotoxicity Screening : MTT assay on HEK-293 or HepG2 cells (see for structure-toxicity trends) .
  • In Vivo Models : Zebrafish larvae for acute toxicity and bioavailability .

How are structure-activity relationships (SAR) studied for this compound?

Answer:

  • Analog Synthesis : Vary substituents (e.g., replace methoxy with halogens or alkyl groups) .
  • Bioisosteric Replacement : Substitute 1,2,4-oxadiazole with 1,3,4-thiadiazole () .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic features with activity .

What strategies mitigate toxicity risks during preclinical evaluation?

Answer:

  • Ames Test : Screen for mutagenicity using Salmonella strains.
  • hERG Binding Assay : Patch-clamp electrophysiology to avoid cardiotoxicity.
  • Hepatotoxicity Markers : Monitor ALT/AST levels in rodent models .

Which analytical methods ensure purity and stability?

Answer:

  • HPLC-PDA : Purity >98% with C18 columns (e.g., Agilent 1260 Infinity in ) .
  • Thermogravimetric Analysis (TGA) : Assess decomposition points (>200°C indicates stability) .
  • Forced Degradation Studies : Acid/alkali hydrolysis to identify degradation products .

How does crystallographic data inform drug design?

Answer:

  • Torsion Angle Analysis : Adjust substituents to minimize steric clashes (e.g., reported a 120° dihedral angle for triazole-phenyl interactions) .
  • Hydrogen Bond Networks : Optimize solubility via polar group placement (e.g., carbonyl groups in ) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。